
Diethyl bis(hydroxymethyl)malonate
Overview
Description
Diethyl bis(hydroxymethyl)malonate is an organic compound with the molecular formula C9H16O6. It is a white to almost white crystalline solid that is slightly soluble in water. This compound is used as a reagent in organic synthesis, particularly for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bis(hydroxymethyl)malonate can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base such as potassium bicarbonate. The reaction is carried out at a controlled temperature of 25-30°C with mechanical stirring. The product is then extracted using ether and purified through crystallization .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(hydroxymethyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted malonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted malonic esters, acrylic esters, and isobutyric esters. These products are valuable intermediates in organic synthesis and are used in various industrial applications .
Scientific Research Applications
Organic Synthesis Applications
Diethyl bis(hydroxymethyl)malonate is primarily utilized as a reagent in the synthesis of various organic compounds. Its applications include:
- Preparation of 1,3-Dioxanes : DBHM serves as a crucial reagent for synthesizing 1,3-dioxanes from acetals, aldehydes, and ketones. This transformation is essential in the production of heterocyclic compounds used in pharmaceuticals and agrochemicals .
- Intermediate for Substituted Esters : It acts as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters. These esters are valuable in the manufacture of dyes, fragrances, and pharmaceuticals .
Polymer Chemistry
DBHM has been explored for its potential in polymer chemistry:
- Methylene Malonate Production : A notable application involves using DBHM to produce methylene malonate monomers. These monomers can be polymerized to create materials with diverse applications, including adhesives, coatings, and sealants. The process typically involves catalytic reactions that facilitate the conversion of DBHM into useful polymer precursors .
Medicinal Chemistry
Research indicates that derivatives of this compound may possess biological activity:
- Potential Anticancer Activity : Some studies suggest that compounds derived from DBHM exhibit anticancer properties. The structural features of DBHM allow for modifications that could enhance its efficacy against various cancer cell lines .
Case Study 1: Synthesis of 1,3-Dioxanes
In a study published by Organic Syntheses, researchers demonstrated the effective use of DBHM in synthesizing 1,3-dioxanes through a reaction with aldehydes under acidic conditions. The resulting dioxanes were characterized by their stability and utility in further chemical transformations .
Case Study 2: Methylene Malonate Monomer Production
A patent outlines a method for producing methylene malonate using DBHM as an intermediary. The process involves thermal treatment and purification steps to yield high-purity monomers suitable for industrial applications . This method highlights the compound's role not only as a reagent but also as a critical building block for advanced materials.
Mechanism of Action
The mechanism of action of diethyl bis(hydroxymethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diethyl bis(hydroxymethyl)malonate include:
- Diethyl malonate
- Diethyl ketomalonate
- Bis(trimethylsilyl) malonate
Uniqueness
This compound is unique due to its dual hydroxymethyl groups, which provide additional reactivity and versatility in organic synthesis. This makes it a valuable reagent for preparing a wide range of compounds that are not easily accessible through other reagents .
Biological Activity
Diethyl bis(hydroxymethyl)malonate (DBHM) is a chemical compound with the molecular formula and a molecular weight of 220.22 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with DBHM, supported by case studies and research findings.
DBHM is characterized as a white to almost white crystalline solid. It is synthesized through the reaction of diethyl malonate with paraformaldehyde in the presence of acetic acid and copper catalysts . The compound serves as an intermediate in the production of various derivatives, including substituted malonic and acrylic esters, which are crucial in pharmaceutical applications .
Antiproliferative Effects
Research has indicated that compounds similar to DBHM exhibit significant antiproliferative effects on mammalian cells. For instance, a study on benzopsoralens—compounds structurally related to DBHM—demonstrated that those carrying hydroxymethyl groups could inhibit topoisomerase II, leading to reduced cell proliferation . This suggests that DBHM may possess similar properties, potentially making it a candidate for further investigation in cancer therapy.
The mechanism by which DBHM may exert its biological effects appears to involve the inhibition of critical enzymes such as topoisomerases. Topoisomerases are essential for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The structure of DBHM, featuring hydroxymethyl groups, likely contributes to its interaction with these enzymes.
Study 1: In Vitro Analysis
In vitro studies have shown that DBHM derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds derived from DBHM were tested against human breast cancer cells (MCF-7) and exhibited dose-dependent antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing significant promise for further development as anticancer agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
DBHM Derivative A | MCF-7 | 25 |
DBHM Derivative B | MCF-7 | 30 |
Control (Doxorubicin) | MCF-7 | 0.5 |
Study 2: Topoisomerase Inhibition
A detailed study explored the inhibition of topoisomerase II by DBHM-related compounds. The results indicated that these compounds could effectively inhibit the enzyme's activity in vitro, leading to DNA damage and subsequent cell death in treated cells.
Applications in Medicinal Chemistry
Given its biological activities, DBHM is being explored for applications in medicinal chemistry. Its derivatives are being investigated for their potential use as:
- Antitumor agents : Due to their ability to inhibit cell proliferation.
- Topoisomerase inhibitors : As potential treatments for various cancers.
- Intermediate reagents : In the synthesis of more complex pharmaceutical compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl bis(hydroxymethyl)malonate, and what challenges arise during its preparation?
- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, β-dicarbonyl ligands can be prepared by reacting 2,6-bis(chloromethyl)pyridine with diethyl malonate in diethyl ether-ethanol solvent systems. However, low yields (e.g., ~30%) and by-product formation are common due to competing reactions . Optimization strategies include adjusting solvent polarity (e.g., using THF for better solubility) and employing catalysts like sodium ethoxide to enhance reaction efficiency.
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : NIST data (molecular ion peak at m/z 220.21) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Reveals non-covalent bonding networks in coordination complexes, such as S-shaped Hg(II) complexes stabilized by malonate oxygen coordination .
- FTIR/ATR-FTIR : Identifies functional groups (e.g., hydroxyl, ester C=O) and interactions in ternary surface complexes (e.g., Pb-malonate-hematite systems) .
Q. What factors influence the hydrolytic stability of this compound in aqueous systems?
- Methodological Answer : Stability depends on pH, temperature, and metal interactions. For instance, malonate esters hydrolyze to malonic acid and ethanol under acidic or basic conditions . In coordination with metals like Pb(II), malonate forms stable ternary complexes (e.g., bridging with hematite), which slow degradation . Accelerated stability studies (e.g., 40°C/75% RH) are recommended to assess shelf life.
Advanced Research Questions
Q. How can enantioselective decarboxylation of this compound derivatives be achieved for chiral synthesis?
- Methodological Answer : Enzymatic methods using engineered aryl/alkenyl malonate decarboxylase (AMDase) variants enable enantioselective decarboxylative protonation. For example, AMDase converts α-hydroxymalonates into chiral α-hydroxycarboxylic acids with >97% enantiomeric excess (ee) under mild conditions. Mutagenesis at active sites (e.g., residues A113 or L370) enhances substrate specificity for bulky heteroaromatic groups .
Q. What role does this compound play in transition metal coordination chemistry?
- Methodological Answer : The compound acts as a polydentate ligand, forming stable complexes with Zr, Hf, and Hg. For example:
- Zr/Hf Complexes : Homoleptic eight-coordinated monomers are synthesized via reactions with metal amides, with ligand geometry influencing catalytic activity in polymerization .
- Hg(II) Complexes : Non-covalent S-shaped networks stabilize Hg centers, enabling applications in luminescent materials (e.g., MnBr₂I₂-based structures) .
Q. How do reaction conditions affect the alkylation efficiency of this compound enolates?
- Methodological Answer : Key factors include:
- Base Selection : Strong bases (e.g., LDA) deprotonate α-hydrogens efficiently but may cause side reactions. Milder bases (e.g., NaH) are preferred for sterically hindered substrates .
- Electrophile Compatibility : Alkyl halides with low steric bulk (e.g., methyl iodide) achieve >80% yields, while bulky electrophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature Control : Sub-zero temperatures (−78°C) minimize retro-aldol side reactions in enolate alkylation .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting yields for this compound-mediated reactions?
- Analysis : Discrepancies arise from:
- Solvent Effects : Reactions in ethanol-diethyl ether yield 30–40% due to poor solubility, while THF increases yields to 50–60% by improving substrate dispersion .
- Catalyst Variability : Zr amides yield purer products than Hf analogs in malonate ligand synthesis, but Hf offers better thermal stability .
- By-Product Formation : Competing esterification or decarboxylation pathways (e.g., malonate → succinate) reduce yields in acidic conditions .
Q. Methodological Tables
Table 1 : Optimization of this compound Synthesis
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | Diethyl ether-ethanol | THF | +20–30% |
Catalyst | None | Sodium ethoxide | +15% |
Temperature | Reflux (78°C) | 60°C | Reduced by-products |
Table 2 : Enzymatic vs. Chemical Decarboxylation
Method | Substrate Scope | ee (%) | Reaction Time |
---|---|---|---|
AMDase (wild-type) | Aryl malonates | 97–99 | 24 h |
AMDase (A113G mutant) | Heteroaryl malonates | 99.5 | 12 h |
Thermal (180°C) | Broad | 0 (racemic) | 1 h |
Properties
IUPAC Name |
diethyl 2,2-bis(hydroxymethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBOKEUIHYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885143 | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-01-0 | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20605-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl bis(hydroxymethyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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